1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
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Overview
Description
1,3-dimethyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a useful research compound. Its molecular formula is C13H11N3O2S and its molecular weight is 273.31. The purity is usually 95%.
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Scientific Research Applications
X-Ray Powder Diffraction in Synthesis
One of the applications involves the synthesis of important intermediates in pharmaceutical compounds, such as apixaban. X-ray powder diffraction data is significant in confirming the purity and structure of these compounds (Qing Wang et al., 2017).
Supramolecular Aggregation Studies
Supramolecular aggregation, including studies of hydrogen bonding and molecular interactions, is another research application. This is crucial in understanding the crystal structures and molecular properties of related compounds (J. N. Low et al., 2007).
Synthesis and Cyclizations
These compounds are also used in the synthesis and cyclization reactions to form new heterocyclic compounds. This includes reactions with various reagents to form different heterocyclic products, contributing to a broader understanding of chemical synthesis processes (E. A. Chigorina et al., 2019).
Vibrational Spectra Analysis
Another application is in the study of vibrational spectra, like FT-IR and FT-Raman spectra, of related compounds. These studies provide insights into the molecular structure and behavior of these compounds (Khaled Bahgat et al., 2009).
Antiviral Activity Studies
Research on the antiviral activities of related compounds is another significant area. This involves synthesizing new derivatives and testing their efficacy against various viruses, contributing to the development of antiviral drugs (A. Bernardino et al., 2007).
Molecular Docking and In Vitro Screening
These compounds are also involved in molecular docking and in vitro screening for potential therapeutic applications. This includes assessing their interactions with target proteins and evaluating their antimicrobial and antioxidant activities (E. M. Flefel et al., 2018).
Antibacterial Screening
Moreover, studies on the antibacterial properties of these compounds contribute to the search for new antibacterial agents. This involves synthesizing various derivatives and testing their efficacy against bacteria (T. Maqbool et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia .
Properties
IUPAC Name |
1,3-dimethyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S/c1-7-11-8(13(17)18)6-9(10-4-3-5-19-10)14-12(11)16(2)15-7/h3-6H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWLLQXTTFBYMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.